Cas no 2680694-57-7 (benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate)

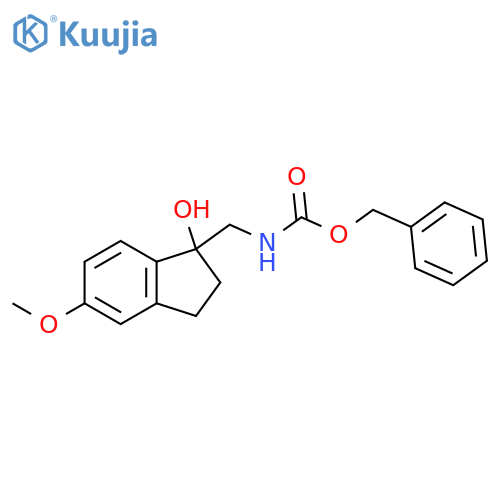

2680694-57-7 structure

商品名:benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate

benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28295050

- benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate

- 2680694-57-7

- benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate

-

- インチ: 1S/C19H21NO4/c1-23-16-7-8-17-15(11-16)9-10-19(17,22)13-20-18(21)24-12-14-5-3-2-4-6-14/h2-8,11,22H,9-10,12-13H2,1H3,(H,20,21)

- InChIKey: SCQKBNLAPWIAGN-UHFFFAOYSA-N

- ほほえんだ: OC1(CNC(=O)OCC2C=CC=CC=2)C2C=CC(=CC=2CC1)OC

計算された属性

- せいみつぶんしりょう: 327.14705815g/mol

- どういたいしつりょう: 327.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28295050-1.0g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28295050-0.1g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28295050-5.0g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 5.0g |

$3770.0 | 2025-03-19 | |

| Enamine | EN300-28295050-10g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 10g |

$5590.0 | 2023-09-07 | ||

| Enamine | EN300-28295050-5g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 5g |

$3770.0 | 2023-09-07 | ||

| Enamine | EN300-28295050-0.5g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 | |

| Enamine | EN300-28295050-2.5g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-28295050-0.05g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28295050-0.25g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28295050-10.0g |

benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |

2680694-57-7 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 |

benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2680694-57-7 (benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量